1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
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Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications
Urea Derivatives in Drug Design
Urea derivatives, including compounds similar to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea, play a significant role in medicinal chemistry due to their unique hydrogen bonding capabilities. These properties make urea derivatives valuable for creating interactions with biological targets, leading to a wide range of bioactivities. The incorporation of urea moieties into small molecules can modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. Urea derivatives have been studied extensively as modulators of various biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L. The importance of urea in drug design is underscored by its ability to enhance the medicinal properties of compounds, making it a crucial structural motif in the development of new therapeutics (Jagtap, Kondekar, Sadani, & Chern, 2017).
Urea in Hydrogen Storage and Energy Supply
Urea, and by extension its derivatives, has been identified as a potential hydrogen carrier for fuel cells, offering a new perspective on sustainable and long-term energy supply. Urea's widespread availability, low cost, and established manufacturing infrastructure make it an attractive option for rapid implementation in energy applications. Its non-toxic, stable nature allows for easy transport and storage. Urea-based systems could provide a safe and sustainable solution for hydrogen storage, leveraging the vast natural resources of urea and the existing scientific knowledge for its application as a hydrogen carrier. This approach holds promise for addressing future energy needs through the exploitation of sustainable resources, highlighting the potential of urea derivatives in energy and environmental science (Rollinson, Jones, Dupont, & Twigg, 2011).
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-7-8-19-16(9-12)21-18(24)20-13-10-17(23)22(11-13)14-3-5-15(25-2)6-4-14/h3-9,13H,10-11H2,1-2H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSGTYBUXFEPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.